1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
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Description
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea, commonly known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of compounds known as pyrimidine-based ureas and has shown promising results in preclinical studies.
Scientific Research Applications
Conformational and Tautomeric Studies
Research has explored the conformational dynamics and tautomeric behavior of related ureido-pyrimidine compounds. Studies have demonstrated that these compounds exhibit conformational equilibrium and tautomerism, which can be influenced by supramolecular interactions, such as hydrogen bonding. This behavior is significant for the development of molecular sensors and switches, as it allows for the control of molecular states through external stimuli (Kwiatkowski et al., 2019).
Synthesis and Chemical Reactions
The synthesis and reactions of similar pyrimidine derivatives have been extensively studied. These works detail the preparation of various pyrimidine-containing compounds through reactions that highlight the versatility and reactivity of the pyrimidine ring. Such research underlines the potential of these compounds in synthetic chemistry and material science (Qiu-jin, 2010).
Polymerization Catalysts
Another area of application includes the use of pyrimidine derivatives as catalysts in polymerization processes. Studies on yttrium complexes with pyrimidine ligands have shown their effectiveness in initiating the polymerization of ε-caprolactone, indicating potential uses in the production of biodegradable plastics and other polymeric materials (Matsuo et al., 2001).
Molecular Sensing and Supramolecular Chemistry
Ureido-pyrimidine compounds have been identified as key players in the development of supramolecular assemblies. Their ability to form strong hydrogen bonds can lead to the formation of highly organized structures, which are foundational for molecular sensing technologies. This property is leveraged in designing molecules that can selectively bind to other entities, making them valuable in sensors and molecular recognition systems (Beijer et al., 1998).
Quantum Chemical Calculations and Theoretical Studies
Research involving quantum chemical calculations of pyrimidine derivatives aims to understand their electronic structure, reactivity, and interaction with other molecules. These theoretical studies are crucial for predicting the behavior of these compounds in various environments, which is essential for their application in drug design, material science, and catalysis (Saracoglu et al., 2020).
Antibacterial Properties
Bis-pyrimidine compounds have been investigated for their antibacterial properties. The studies suggest that these compounds exhibit moderate to good antibacterial activity against various pathogens, offering potential applications in the development of new antimicrobial agents (Roy et al., 2014).
properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-11-9-12(25-6)7-8-13(11)19-17(24)20-14-10-18-16(23(4)5)21-15(14)22(2)3/h7-10H,1-6H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHVSIUNRZOWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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